molecular formula C9H14ClNO4 B13520396 (Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid

(Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid

Cat. No.: B13520396
M. Wt: 235.66 g/mol
InChI Key: PJWBLXKXMWLKNC-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid is an organic compound that belongs to the class of carboxylic acid derivatives It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-4-{[(tert-but

Properties

Molecular Formula

C9H14ClNO4

Molecular Weight

235.66 g/mol

IUPAC Name

(Z)-2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid

InChI

InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4-

InChI Key

PJWBLXKXMWLKNC-XQRVVYSFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(C(=O)O)Cl

Origin of Product

United States

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